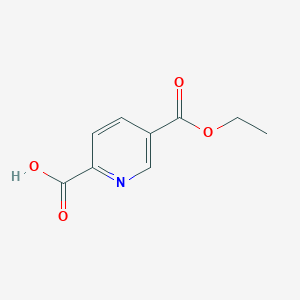

5-Ethoxycarbonylpyridine-2-carboxylic acid

Description

BenchChem offers high-quality 5-Ethoxycarbonylpyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxycarbonylpyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)6-3-4-7(8(11)12)10-5-6/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADDQXUATKYCTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile & Process Engineering: 5-Ethoxycarbonylpyridine-2-carboxylic Acid

The following technical guide details the solubility profile, physicochemical behavior, and process engineering considerations for 5-Ethoxycarbonylpyridine-2-carboxylic acid .

Executive Summary

5-Ethoxycarbonylpyridine-2-carboxylic acid (also referred to as monoethyl isocinchomeronate) is a critical bifunctional pyridine intermediate. It serves as a scaffold in the synthesis of diverse pharmacophores, particularly those targeting metalloenzymes or requiring pyridine-based hydrogen bond acceptors.

The solubility of this molecule is governed by its amphoteric nature . Unlike simple organic acids, the presence of the basic pyridine nitrogen (pKa ~3.8) and the acidic carboxylic acid (pKa ~2.5–3.5) creates a zwitterionic potential that complicates dissolution in standard organic solvents. This guide moves beyond static data points to provide a dynamic solubility model, enabling researchers to select the optimal solvent systems for reaction, extraction, and crystallization.

Physicochemical Basis of Solubility

To predict solubility behavior where empirical data is sparse, we must analyze the Structure-Property Relationships (SPR).

Structural Determinants

-

Pyridine Ring: Imparts polarity and basicity; enables

- -

C2-Carboxylic Acid: Strong hydrogen bond donor/acceptor. Responsible for pH-dependent solubility and potential zwitterion formation.

-

C5-Ethyl Ester: A lipophilic handle that disrupts the crystal lattice slightly compared to the parent diacid (2,5-pyridinedicarboxylic acid), improving solubility in organic solvents like ethyl acetate or THF.

Predicted Molecular Descriptors

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 195.17 g/mol | Moderate; kinetic dissolution rates should be fast. |

| LogP (Octanol/Water) | 0.5 – 0.9 | Moderately polar; sits on the boundary of aqueous/organic solubility. |

| pKa (Pyridine N) | ~3.1 – 3.8 | Protonates in strong acid (pH < 2), increasing water solubility. |

| pKa (Carboxylic Acid) | ~2.5 – 3.5 | Deprotonates in base (pH > 5), forming a highly soluble anion. |

| H-Bond Donors/Acceptors | 1 / 5 | High capacity for solvent interaction (DMSO/Water). |

Solubility Landscape

The following categorization is based on thermodynamic compatibility and experimental precedent for pyridine-2,5-dicarboxylic acid derivatives.

Polar Aprotic Solvents (Primary Process Solvents)

Solubility: High (>50 mg/mL)

-

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

-

Mechanism: These solvents effectively disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers while solvating the pyridine ring via dipole-dipole interactions.

-

Application: Ideal for coupling reactions (e.g., amide bond formation) and nucleophilic substitutions.

-

Caveat: High boiling points make removal difficult; requires aqueous workup or lyophilization.

Polar Protic Solvents (Reactive Solvents)

Solubility: Moderate to High (Temperature Dependent)

-

Solvents: Methanol, Ethanol, Isopropanol.

-

Mechanism: Solvation occurs via hydrogen bonding. Solubility increases significantly with temperature.

-

Critical Risk: Transesterification. Heating 5-ethoxycarbonylpyridine-2-carboxylic acid in Methanol can lead to the exchange of the ethyl ester for a methyl ester, generating an impurity (5-methoxycarbonyl analog).

-

Recommendation: Use Ethanol if heating is required to match the existing ester group, or keep temperatures low (<40°C).

-

Chlorinated & Ethereal Solvents (Extraction/Partitioning)

Solubility: Low to Moderate

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

-

Behavior:

-

DCM: Poor solubility for the free acid due to zwitterionic character. Solubility improves significantly if the molecule is protected or if a lipophilic base (e.g., TEA, DIPEA) is added to form a soluble salt.

-

THF: Moderate solubility; good for reduction reactions.

-

-

Process Tip: For extraction from water, do not use pure DCM. Use a mixture of DCM:Isopropanol (3:1) or Ethyl Acetate at pH ~3–4 (isoelectric point) to maximize partitioning into the organic phase.

Non-Polar Solvents (Anti-Solvents)

Solubility: Negligible (<1 mg/mL)

-

Solvents: n-Heptane, Hexanes, Toluene, Diethyl Ether.

-

Application: These are excellent anti-solvents for crystallization.

-

Protocol: Dissolve substrate in minimal hot Ethanol or THF, then slowly add n-Heptane to induce precipitation of purified crystals.

-

pH-Dependent Solubility (The "pH Swing" Purification)

The most powerful tool for manipulating this molecule is pH.

-

pH < 1 (Cationic): Soluble in water (Pyridine-H+).

-

pH ~3–4 (Isoelectric): Minimum Solubility. The molecule exists largely as a neutral species or zwitterion with net-zero charge. It precipitates from water.[1]

-

pH > 6 (Anionic): Soluble in water (Carboxylate-).

Diagram: pH-Dependent Species & Solubility

Caption: Solubility switching via pH adjustment. The molecule precipitates at pH 3-4, allowing for facile purification from aqueous reaction mixtures.

Experimental Protocol: Determination of Solubility

Since specific literature values are rare, use this self-validating protocol to determine exact solubility for your specific solvent batch.

Method: Equilibrium Shake-Flask with Gravimetric Analysis

Reagents:

-

5-Ethoxycarbonylpyridine-2-carboxylic acid (Dry powder)

-

Target Solvent (HPLC Grade)

Step-by-Step Workflow:

-

Saturation: Add excess solid (~100 mg) to 1 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Visual Check: Ensure solid remains visible. If all dissolves, add more solid.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vessel.

-

Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.

-

Calculation:

Diagram: Solubility Determination Workflow

Caption: Standard Operating Procedure (SOP) for gravimetric solubility determination.

References & Authoritative Sources

-

PubChem Compound Summary. 5-(Methoxycarbonyl)pyridine-2-carboxylic acid (Analogous Structure). National Center for Biotechnology Information.

-

BenchChem Technical Guide. Pyridine-2-carboxylic Anhydride: Solubility and Stability. (Provides general solubility trends for pyridine carboxylic acid derivatives).

-

ChemicalBook. 2,5-Pyridinedicarboxylic acid (Parent Acid Properties).

-

NIST Chemistry WebBook. 2,5-Pyridinedicarboxylic acid.[2] Standard Reference Data.[2]

-

[3]

-

-

Princeton University MacMillan Group. General Procedures for Handling Pyridine Carboxylic Acids in Photoredox Catalysis.

Sources

safety data sheet SDS for 5-Ethoxycarbonylpyridine-2-carboxylic acid

An In-depth Technical Guide to the Safety Profile of 5-Ethoxycarbonylpyridine-2-carboxylic Acid

This guide provides a comprehensive safety and handling framework for 5-Ethoxycarbonylpyridine-2-carboxylic acid. In the dynamic landscape of pharmaceutical and chemical research, novel compounds often lack an established, publicly available Safety Data Sheet (SDS). This document addresses that gap by constructing a robust safety profile based on first principles, analyzing the constituent functional groups—a pyridine core, a carboxylic acid, and an ethyl ester—and extrapolating data from structurally analogous, well-documented molecules. This approach ensures that researchers can manage the potential hazards of this compound with a high degree of scientific rigor and informed caution.

Hazard Identification and Analysis: A Mechanistic Approach

The toxicological and reactivity profile of 5-Ethoxycarbonylpyridine-2-carboxylic acid is dictated by its hybrid structure. By deconstructing the molecule, we can anticipate its behavior and establish a reliable safety protocol.

-

The Pyridine Core: The pyridine ring is a foundational element in many pharmaceuticals and agrochemicals.[1] As a class, pyridines are known for their pungent odor and potential to cause irritation upon contact.[1] Handling procedures must account for the volatility and potential for inhalation of dust or vapors, which can lead to respiratory irritation, headaches, and dizziness.[1][2] Therefore, all manipulations should be conducted within a certified chemical fume hood.[1]

-

The Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. Carboxylic acids can cause skin and eye irritation or, in higher concentrations, chemical burns.[3][4] Their reactivity is characterized by typical acid-base chemistry; they will react exothermically with bases and can be corrosive to certain metals.[4][5] The primary hazard is direct contact, necessitating robust personal protective equipment.

-

Inferred GHS Classification: Based on the hazard profiles of close structural analogs such as 2,3-Pyridinedicarboxylic acid and 5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid, we can infer the following GHS classification for 5-Ethoxycarbonylpyridine-2-carboxylic acid.[6][7]

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[6][7] | GHS07 | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[6][7] | GHS07 | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[6][7] | GHS07 | Warning |

Physical and Chemical Properties: An Analog-Based Summary

While empirical data for 5-Ethoxycarbonylpyridine-2-carboxylic acid must be determined experimentally, we can estimate its properties based on published data for similar compounds. The following table uses 6-Ethoxypyridine-2-carboxylic acid as a primary reference point.[8]

| Property | Anticipated Value / State | Basis of Anticipation | Rationale and Experimental Importance |

| Physical State | Off-white to white solid.[8] | Analog Data | The presence of polar functional groups and a rigid ring structure favors a solid state at room temperature. This informs handling procedures to mitigate dust inhalation. |

| Molecular Formula | C9H9NO4 | - | Defines the elemental composition and molecular weight. |

| Molecular Weight | 195.17 g/mol | - | Crucial for preparing solutions of known concentrations. |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | General Chemical Principles | The ester and pyridine groups provide some polarity, but the overall structure suggests better solubility in organic media. This is critical for reaction and purification solvent selection. |

| Stability | Stable under normal storage conditions.[8] | Analog Data | Indicates the compound is not prone to rapid decomposition but should still be protected from incompatibles. |

| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases.[3][8] | Functional Group Chemistry | The carboxylic acid will react with bases. The pyridine ring and other organic components can be oxidized. Understanding these incompatibilities is vital for safe storage and reaction planning. |

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous administrative procedures and personal protective equipment (PPE), is essential.

Standard Operating Protocol: Laboratory Handling

This protocol is designed to be a self-validating system, where adherence to each step inherently minimizes risk.

-

Preparation and Workspace Setup:

-

Causality: A prepared workspace prevents distractions and reduces the chance of error.

-

Action: Before handling the compound, ensure a certified laboratory chemical fume hood is operational.[9] Assemble all necessary glassware, reagents, and waste containers. Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[8][9]

-

-

Personal Protective Equipment (PPE) Selection:

-

Causality: PPE is the final barrier between the researcher and the chemical. The correct materials are non-negotiable.

-

Action:

-

Eye Protection: Wear chemical safety goggles that provide a full seal around the eyes. Standard safety glasses are insufficient.[10]

-

Hand Protection: Wear nitrile or neoprene gloves.[1] Latex gloves offer poor protection against pyridine-based compounds. Always double-check the manufacturer's glove compatibility chart. Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after removal.[10]

-

Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect skin and clothing.[1]

-

-

-

Dispensing and Manipulation of Solid Compound:

-

Causality: The primary risk when handling the solid is the generation and inhalation of airborne dust particles.

-

Action: Conduct all weighing and transfers within the fume hood.[11] Use spatulas and weighing paper to handle the powder, avoiding any actions that could create dust clouds. If transferring larger quantities, ensure containers are grounded to prevent static discharge, which can ignite fine dusts.[6]

-

-

Waste Management:

-

Causality: Improper waste disposal can cause hazardous reactions in the waste container and poses a risk to disposal personnel.

-

Action: Collect waste 5-Ethoxycarbonylpyridine-2-carboxylic acid and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed, and compatible waste container.[9] Store the waste container in a designated, ventilated area away from incompatible materials.[9]

-

Storage and Stability

-

Storage Conditions: Store the compound in a tightly sealed, clearly labeled container.[8] The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible chemicals.[9][12] Protect from direct sunlight and sources of heat or ignition.[8]

-

Incompatible Materials:

-

Strong Oxidizing Agents: Can cause a violent, potentially explosive reaction.[8]

-

Strong Bases: Will trigger a vigorous and exothermic acid-base neutralization reaction.[3]

-

Strong Acids: While the compound itself is acidic, strong acids can potentially catalyze decomposition or other unwanted reactions, especially at elevated temperatures.[3]

-

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of lukewarm water and non-abrasive soap for at least 15-20 minutes.[6] If irritation develops or persists, seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Call a poison control center or physician immediately.

Toxicological Profile: Inferred from Analogs

No specific toxicological studies have been published for 5-Ethoxycarbonylpyridine-2-carboxylic acid. The information below is extrapolated from data on similar pyridine carboxylic acids and should be treated as provisional.

| Route of Exposure | Anticipated Effects & Symptoms | Basis |

| Inhalation | May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[6][13] | Based on the GHS classification (H335) of analogs.[6][7] |

| Skin Contact | Causes skin irritation, characterized by redness, itching, and potential inflammation.[6][11] | Based on the GHS classification (H315) of analogs.[6][7] |

| Eye Contact | Causes serious eye irritation, which may include redness, pain, and potential damage to eye tissue if not treated promptly.[6][11] | Based on the GHS classification (H319) of analogs.[6][7] |

| Ingestion | May cause irritation of the gastrointestinal tract.[11] | General toxicity of acidic organic compounds. |

| Chronic Exposure | No data available. Prolonged or repeated exposure should be avoided. Potential for skin sensitization exists with related compounds.[10] | Prudent assumption for novel chemicals. |

Conclusion

While 5-Ethoxycarbonylpyridine-2-carboxylic acid is a compound with significant potential in research and development, its safe handling is paramount. By understanding its chemical nature through the analysis of its functional groups and by adopting the rigorous safety protocols outlined in this guide—derived from well-characterized analogs—researchers can work with this material confidently and safely. The core principles are consistent: minimize exposure through engineering controls, use appropriate and well-maintained PPE, understand chemical incompatibilities, and be prepared for emergencies.

References

- 2,6-Pyridinedicarboxylic acid - Bio.[No specific source name, document appears to be an SDS compilation]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtgI5cywtc8idAhghP54stz3ZOWm2VUyiykfkSM23lIzkm0MumyShUBOQe3YsjHOaPSWBpca5CSVYR9V5kaOhQmqKQC0M64SSc0yULkywM7vmRmNqCeIVVvsqqOkahD1aNECevhDIZAD4S11v3V12ovo1vTLBtRF9Rg6mqywl7M2gU4lnDzNCg78gHY7ci1eTOXMe0DhYzEhY=]

- 2,3-Pyridine dicarboxylic acid Safety Data Sheet. Jubilant Ingrevia Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqu509bPICh3Qi7uAKyexKiVe8dkBv_MPj8fWmNo-tWFgjv_pv7gbo6jCGVw0fBqrMYuJwIr-ooSvb_g3sCmISm14B5ZfldwFayJB6FrmFF_dFCGglU6Pwz14S14pyDRc_q7OdSCXghPcbwhMvnw2hi1TlRUi5nxb47nUEJr4ebKSg2_wgLfgBTO7GfxKBv6zHq67nzLIhS1K4KMh_i5nR9ql8-A==]

- Safety Data Sheet: 6-Ethoxypyridine-2-carboxylic acid. KISHIDA CHEMICAL CO., LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlvjFub_1dJ0B-5wOei37tgFBve8w4Ir54b6d7cF5PErZOVMADa5F-czWKLl8M01jD0VfbtGfixtuSWswWnQSCDMmpS2DN6IoJgWcvDwvJyrIIvF_wuasfLq9ZkmGZu8H0aR_VTwBW7Yepu-VLU-XocONWDB3lLpuIWE7vwK70sa_5nhVU]

- SAFETY DATA SHEET: L-PYROGLUTAMIC ACID. Spectrum Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8_kcuf2EJF08JWjjgA8Vi-Z3uys60qJNSoevgIv6Grjpz3YI6fwGqy4BUuaXneWU37YbS5-L8GJLh6TjlIEPRFocQif78xYjV49BpnTIZf8mQIwLdZK8MbrO5QGKoZeCBe8tISyBAlqFI-zyMPA==]

- Safety Data Sheet: 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0NdRzwaemF1O91SyV0gK7vTVcQ_0VjiVYZM54vZnMYPh4xqE4gw_GRKkjHFypmEeSzL1YCyo14iWhHmUD0aNjewQdiHL4tPripSSvoIlOLaK3A4Sc_h9nDUA0vCkDtykCYmjZbC-GsYv7hIC2ULM7FPhPFL9J9uF-AuWXsr-fVdOfvYc5ormCc1cOWWw3]

- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH10j-qhz_38F6t-e9_co56Qf03tDoUN6lX508m74ugd0vEUp56FdR2pTHW0HqLgxTOG6IXSuJqgCMMlkHrvt4lHoIVh0RyzA8-6VB6BDMajvJrnwReA2gJoXq1x9oknHsI4auKZoo2kTGzKDb5NultsgzqYa-Ei2eniXjN5gXdQf3VHuOotPSd4PgF]

- Pyridine - SAFETY DATA SHEET. PENTA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZVD9y0U2tzjaTtK2vz7Dc6JOyjSl3ArW5dlxM4I-3smF3lGA5jI_hWxLrwZ5gEsb_zXAE7TFpKJtjpFAsG7nmMIBJrtC4kLcAtuesLQlIUXsxIDgzF1QQpJ40mq3SZ1uxBgMgXBvHEXa1qbsbU5rzq8WElDCBvQ-YR5l6AIhiVfh2BdVrnOaS]

- Pyridine Hazard Assessment Document.[No specific source, appears to be an institutional safety document]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoJwWs__lZvxqmq8WqrTJ3R5MxRaPglRSPUlXe5wL1Y-wCvFQzrNro9PkP3MVA8NvUN4xeSMH9Q11f5j4TKggH7hBmSo183tJcHbtPtAKdqsXsP_UwnBQshH7GcKnHzvp0vR8Dil69OIELuRRaBuRv45Q2JT-oE2FQyiiPKqzEdSN5yoJd7t9hEJm4crsUC59u]

- SAFETY DATA SHEET: Polycarboxylic Acid Mixture.[No specific supplier, document appears to be from a regulatory services company]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdk_qQ-cbjg4vNp4ZXVRGaQUoYSeeAj3TNWT4l4Hs8PVmnofJnzmn2NqJykkS7ulAOdahSnrycufY4gtc4rSuBw_qAvKwG0bKPAwaksCTQb4DYCKhJhzpV5BuRNKLuOzvbg6B21NpPP2LdzuWLHR_gOW0lwdP7gpPnDMj3vlGz2WzSpNRRPe1zrumiL7jk8ojKS4EwVeXLrpt9MS5GdXPqJynbwa-w]

- SAFETY DATA SHEET: 5-Norbornene-2-carboxylic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfKuz9i_sQA5c67q9XQIHdKmqj-kN6-98MB99qT6lA9z9LZRpaphj2S9nf_qyjJ3BNZpajPDWngMqUdCF6ikd-WvfbeXAc7BOsVarAgimVB16LxPqhKzah8TNKF7q6DaagqnF9LWJEymvdw16N_thI_T5KMc3_6VnZHGJkgcVrqZ8IUrNTrwkffziaSQyJUOY=]

- SAFETY DATA SHEET: 5-Ethylpyridine-2,3-dicarboxylic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVgmvPQC_qOzjzzpphPZ8QjgdpP-jX0L8JORhP9xGGKl3lZOSo26x2T3gzhGX9LeR_ShDmt-cPiB6kXtYos9UNXrOKINcyHnsaxW5CgBNlexdyYbwnGkV08y5kSw7PY8GkqhTXjSEjknZrWfWFHElRSEF8GMEOSuUH2SSlcP9JBBcztdCFm63dS8RxgSUa6GmDCIQr1c-o3ZJsTfd2RDNaVoCTv2xIiOPaYNOTdMoHLpwLAaLCL1Fn1PW5MzAFM70XlwP0Aw5cRMJaM1bFefcgGww4hUhW]

- SAFETY DATA SHEET: 5-Aminopyridine-2-carboxylic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi3PtJ4lhxwGVnxBKRTdOuPLA4OUKJeF23y37Zwx3FaSgbGN_pa6CUtzPXAC2W0vtr7BZAFCYbQs2NOaNZC_B_wdsExOxFzcnVbct5Fg5HY3oMtIvpVTUpPGiJVVdlABhslI3ai4NvySxkkGZd8a6xO2Vdw5koZiCx1wfpWEky0XCu5_z8LZsXWml0zZDUtK54JdYcKhThcASyJnFmDFcKmgd6iKxWpSwc8CHlPl-QSVkN8Dov_ZF1RBUualvopTSxQIPNpVgvxdYBZU05Yi9G6vxTzpSB]

- SAFETY DATA SHEET: Polymer (in anisole). Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd9ZLDSIY4c393VWzAlTNPyyXsb6PVjU90dhiv18Nsll4r0Yf30y4TySfOLxEYX_YNMNEXkDvELnXDDubA1fAlxjizJtFQE2dcCV95k5bp9yf6zIPMJZPcS7jT0zWeroRikjCd6CjLC7exIOE8jfmE9bFOcGydHSpui-yCYTd02scwtuMm1zFEhjj18OzYFV6dleLLDkPZ5rbmr1Pn7sWLGLe_d1C_Sy9u-3S7IZN0-3HX2n1uz4JI5ZVPfJ0ObssIkGR67T-y5dQ3lqgvCWCHUMIqN9DzZD-1UH9d7a6c931jslO8hD3kUrQ9B1H7sSk_gLBtaR0hN7YkJAJyZxQeMqLY8TtWLQ==]

- Safety Data Sheet: Formic Acid / Sulfuric Acid Mixture. Solenis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHagME_Kl8Y88lKUp6ENUdvUc39B1CYitA_ddAWLXRv7UBFEpiDSd7jLPp1g34zga2GF-WSqL9VZImOvKk3__bLbbWj_tJiG4CQjpGOvGsnhZ6t8RVZzYlk8DWHoij5oipTCj0EfjOj1G1KpADwqKbnF3McGaONhtkryJ93Gf4xLVGILLmS-bnG3jzH2Itn31WZSDYo0tvZ]

- Safety Data Sheet: 5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcpgbl8e7iWSbr5gTBZS129sw-GKpN_8oH2wOILIpvRdoZXnaNPcd3Sd6lfA0r1Xyj09rgYFI-w6Js2xUmHOMJd0aMQGFR5i2Je9IsuigDu1c_7836yd7Ovb5H8-BN]

- Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and its Major Applications: A Study. International Journal of Engineering, Science and Mathematics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPK2JmFbuRlpHZriW4gsuyPZM2BfS5PjRziB0ghofr4LxZH5jolBLqK2kcxXFuD1RZJuG2tskNbcXyb0__leu_PBHjVf3EydGY8UNgrn7UZkPcyPdfOeuppbk6lR6vZ17MAebIuF5-x8A=]

Sources

- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. fishersci.com [fishersci.com]

- 4. sds.diversey.com [sds.diversey.com]

- 5. ijesm.co.in [ijesm.co.in]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. aksci.com [aksci.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. bio.vu.nl [bio.vu.nl]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.com [fishersci.com]

Electronic Architecture of Pyridine Dicarboxylic Acid Monoesters: A Technical Guide

The following technical guide details the electronic properties, synthesis, and applications of Pyridine Dicarboxylic Acid Monoesters (PDAMs).

Executive Summary

Pyridine dicarboxylic acid monoesters (PDAMs) represent a unique class of "Janus" scaffolds in heterocyclic chemistry. Unlike their symmetric diacid or diester counterparts, PDAMs possess inherent electronic asymmetry. This desymmetrization creates a distinct dipole vector and enables dual-mode reactivity: the remaining carboxylic acid functions as a hydrogen bond donor/acceptor or metal binding site, while the ester moiety modulates lipophilicity and serves as a latent prodrug functionality. This guide analyzes the electronic structure, physicochemical manifestations, and experimental characterization of these critical intermediates.

Electronic Structure & Orbital Dynamics

The electronic behavior of PDAMs is governed by the interplay between the electron-deficient pyridine ring and the competing inductive/mesomeric effects of the ester (–COOR) and carboxylic acid (–COOH) substituents.

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) studies on pyridine dicarboxylic acid derivatives reveal specific localization patterns for the Frontier Molecular Orbitals. This distribution dictates reactivity toward electrophiles and nucleophiles.

-

HOMO (Highest Occupied Molecular Orbital):

-

Localization: Predominantly centered on the Pyridine Nitrogen lone pair and the Oxygen atoms of the carboxylic acid.

-

Implication: These sites are the primary vectors for protonation and metal coordination. The monoester retains the high-energy lone pair on the acid carbonyl oxygen, making it a "harder" Lewis base than the ester carbonyl.

-

-

LUMO (Lowest Unoccupied Molecular Orbital):

-

Localization: Distributed across the Pyridine Ring and the Carbonyl Carbons (both acid and ester).

-

Implication: The pyridine ring is susceptible to nucleophilic attack, particularly at positions ortho or para to the electron-withdrawing carbonyls. The ester carbonyl is generally more electrophilic than the acid carbonyl (due to resonance stabilization of the carboxylate anion if deprotonated), but in the neutral form, the acid proton activates its own carbonyl.

-

Isomer-Dependent Electronic Modulation

The position of the substituents relative to the nitrogen atom drastically alters the electronic landscape (Hammett substituent constants

| Isomer | Common Name | Electronic Characteristic |

| 2,6- | Dipicolinic Monoester | Tridentate Potential: The N atom is flanked by two carbonyls. The monoester breaks the |

| 2,3- | Quinolinic Monoester | Steric Crowding: Proximity of 2- and 3- substituents forces the ester/acid groups out of planarity, reducing conjugation with the ring and raising the LUMO energy. |

| 3,5- | Dinicotinic Monoester | Symmetric Induction: Both groups are meta to Nitrogen. The N-atom remains highly basic compared to 2,x-isomers because inductive withdrawal is weaker at the meta position. |

| 2,4- | Lutidinic Monoester | Push-Pull Asymmetry: The 4-position substituent conjugates strongly with the Nitrogen (resonance), while the 2-position acts primarily via induction. |

Dipole Moments and Solvation

Unlike the symmetric diester (low dipole) or the zwitterionic diacid, the monoester possesses a permanent, non-canceling dipole moment .

-

Magnitude: Typically 2.5 – 4.5 Debye (depending on conformation).

-

Solubility: This polarity enables PDAMs to bridge the solubility gap, often dissolving in both chlorinated organic solvents (DCM, Chloroform) and polar protic solvents (Ethanol, Water at high pH).

Physicochemical Manifestations

Protonation and Zwitterionic Character

PDAMs exist in a complex equilibrium dependent on pH. The pyridine nitrogen is basic (

-

Isoelectric Point (pI): In solution, PDAMs often adopt a zwitterionic form (NH

/ COO-

2,6-isomers: The proximity of the acid to the nitrogen often facilitates an intramolecular hydrogen bond (N...HOOC), stabilizing the neutral form over the zwitterion.

-

3,5-isomers: The spatial separation precludes intramolecular H-bonding, favoring intermolecular interactions or zwitterionic lattices in the solid state.

-

Lipophilicity (LogD)

The monoesterification serves as a "lipophilicity toggle."

-

Diacid: LogP < 0 (Highly hydrophilic).

-

Diester: LogP > 2 (Lipophilic).

-

Monoester: LogP ≈ 0.5 – 1.5.

-

Drug Design Utility: This range is optimal for crossing biological membranes while maintaining aqueous solubility for formulation.

Experimental Characterization Protocols

Synthesis: Selective Desymmetrization

The synthesis of a monoester from a symmetric diacid requires kinetic control or the use of cyclic anhydrides.

Protocol: Synthesis of Pyridine-3,5-dicarboxylic Acid Monoethyl Ester Reference Grounding: Adapted from partial hydrolysis methodologies [1] and anhydride opening.

-

Starting Material: Diethyl pyridine-3,5-dicarboxylate.[1]

-

Reagent: KOH (0.9 equivalents) in Ethanol/Water (9:1).

-

Procedure:

-

Dissolve diester in EtOH.

-

Add KOH solution dropwise at 0°C (Kinetic control to prevent di-hydrolysis).

-

Stir for 2-4 hours.

-

Evaporate EtOH.

-

Dissolve residue in water and wash with Ether (removes unreacted diester).

-

Acidify aqueous layer to pH 3.5 with HCl.

-

Extract the precipitated monoester with Ethyl Acetate.

-

-

Yield: Typically 65-75%.

Spectroscopic Identification

Distinguishing the monoester from the diacid/diester mixture is critical.

| Method | Diagnostic Signal | Note |

| IR Spectroscopy | Split Carbonyl Region: 1735 cm | The acid band is often broader due to H-bonding. |

| Symmetry Break: 2,6-isomer: The ring protons are no longer equivalent (doublets instead of singlet). OH Signal: Broad singlet at 11-13 ppm (exchangeable). | In DMSO- | |

| Mass Spectrometry | Molecular Ion: | Fragmentation often shows loss of CO |

Visualization of Electronic & Logic Pathways

Diagram: pH-Dependent Electronic States

This diagram illustrates the equilibrium states of a generic pyridine monoester, highlighting the zwitterionic transition.

Figure 1: The amphoteric nature of PDAMs allows them to switch between cationic, zwitterionic, and anionic states, modulating solubility and binding affinity.

Diagram: Applications Logic Flow

Mapping the electronic properties to specific applications in drug discovery and materials science.

Figure 2: Structure-Activity Relationship (SAR) mapping electronic features to downstream applications.

Applications in Drug Discovery & Materials[3]

Metalloproteinase Inhibition

The 2,6-pyridine dicarboxylic acid monoesters are potent chelators. The electronic density on the nitrogen and the carboxylate oxygen allows for bidentate or tridentate binding to active site metals (e.g.,

-

Mechanism:[2][3] The monoester acts as a "zinc-binding group" (ZBG). The ester tail can be modified to fit the hydrophobic S1' pocket of the enzyme, providing selectivity that the simple diacid lacks [2].

Metal-Organic Frameworks (MOFs)

PDAMs are used as "capping agents" or asymmetric linkers in MOF synthesis.

-

Electronic Role: The carboxylate binds to the metal node, while the ester group remains uncoordinated, projecting into the pore. This allows for post-synthetic modification (PSM) of the MOF pore environment by hydrolyzing the ester or reacting it with amines [3].

Prodrug Strategies

For drugs containing a pyridine ring, converting a carboxylic acid to a monoester improves oral bioavailability. The ester masks the negative charge of the carboxylate during absorption (increasing LogD), and is subsequently hydrolyzed by plasma esterases to release the active acid form.

References

-

Ataman Chemicals. "Pyridine-2,6-Dicarboxylic Acid (Dipicolinic Acid) Applications." Technical Data Sheet. [Link]

-

MDPI. "Pyridine-2,6-Dicarboxylic Acid Esters as O,N,O-Pincer Ligands in CuII Complexes." Molecules, 2019.[4] [Link]

-

NIST. "2,5-Pyridinedicarboxylic acid Properties."[5] NIST Chemistry WebBook, SRD 69. [Link]

-

ResearchGate. "DFT Studies on Molecular Structure and HOMO-LUMO of Pyridine Derivatives." Journal of Biophysical Chemistry, 2022.[6] [Link]

Sources

- 1. PYRIDINE-3,5-DICARBOXYLIC ACID MONOETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes [mdpi.com]

- 5. 2,5-Pyridinedicarboxylic acid [webbook.nist.gov]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

Methodological & Application

protocol for selective hydrolysis to obtain 5-Ethoxycarbonylpyridine-2-carboxylic acid

An In-depth Guide to the Selective Synthesis of 5-Ethoxycarbonylpyridine-2-carboxylic Acid

Abstract

This application note provides a comprehensive, field-tested protocol for the selective mono-hydrolysis of diethyl pyridine-2,5-dicarboxylate to yield 5-ethoxycarbonylpyridine-2-carboxylic acid. This mono-acid, mono-ester pyridine derivative is a highly valuable bifunctional building block in the synthesis of pharmaceuticals and advanced materials. The protocol herein is designed for high selectivity and yield, emphasizing control over key reaction parameters. We will delve into the mechanistic basis for selectivity, provide a detailed step-by-step experimental procedure, and offer guidance on purification, characterization, and troubleshooting.

Introduction: The Challenge of Selectivity

Pyridine dicarboxylic acids and their ester derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] 5-Ethoxycarbonylpyridine-2-carboxylic acid, in particular, offers two distinct functional groups for orthogonal chemical modifications. Its synthesis, however, presents a classic chemical challenge: how to selectively hydrolyze one of two chemically similar ester groups on a symmetric precursor, diethyl pyridine-2,5-dicarboxylate.

Achieving this selectivity is not trivial. Aggressive hydrolysis conditions, such as using a large excess of base or high temperatures, will invariably lead to the formation of the undesired 2,5-pyridinedicarboxylic acid.[1] This guide outlines a robust method that leverages subtle electronic differences within the molecule to achieve a controlled and selective saponification.

Principle of Selectivity: The Influence of the Pyridine Nitrogen

The success of this selective hydrolysis hinges on the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the entire aromatic system towards electrophilic substitution but, more importantly for this reaction, activates it towards nucleophilic attack. This effect is most pronounced at the α-positions (C2 and C6).

The carbonyl carbon of the ester at the C2 position is rendered significantly more electrophilic (electron-deficient) than the carbonyl carbon at the C5 position due to the strong inductive and resonance effects of the adjacent nitrogen atom.[3] Consequently, it is more susceptible to nucleophilic attack by a hydroxide ion. By carefully controlling the stoichiometry of the base and the reaction temperature, we can exploit this reactivity difference to favor the hydrolysis of the C2 ester while leaving the C5 ester intact.

Caption: Preferential nucleophilic attack at the C2 position.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale of approximately 10-20 mmol. Users should perform appropriate risk assessments before commencing.

Materials and Reagents

| Reagent | Grade | Supplier Example |

| Diethyl pyridine-2,5-dicarboxylate | >98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |

| Ethanol (EtOH), 200 proof | Anhydrous | Decon Labs |

| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |

| Brine (Saturated NaCl solution) | - | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab Prepared |

| Deionized Water (DI H₂O) | 18 MΩ·cm | - |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser and heating mantle with magnetic stirring

-

Digital thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

pH meter or pH paper (range 1-14)

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve diethyl pyridine-2,5-dicarboxylate (e.g., 4.46 g, 20.0 mmol, 1.0 eq.) in 100 mL of ethanol. Begin stirring the solution at room temperature.

-

Base Addition: Prepare a solution of sodium hydroxide (0.88 g, 22.0 mmol, 1.1 eq.) in 20 mL of deionized water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution of the diester over 10-15 minutes.

-

Controlled Hydrolysis: Gently heat the reaction mixture to 40-45 °C using a temperature-controlled heating mantle. Maintain this temperature for 4-6 hours.

-

Reaction Monitoring (Crucial Step): Monitor the progress of the reaction every hour using Thin Layer Chromatography (TLC).

-

Eluent: 4:1 Hexane:Ethyl Acetate with 1% acetic acid.

-

Visualization: UV lamp (254 nm).

-

Expected Rf values: Diester (highest Rf) > Mono-acid (intermediate Rf) > Di-acid (lowest Rf, often at baseline).

-

The reaction should be stopped when the spot for the starting diester is significantly diminished but before the spot for the di-acid becomes prominent.

-

-

Work-up - Quenching and Solvent Removal: Once the reaction has reached the optimal point, cool the flask to room temperature in an ice bath. Concentrate the reaction mixture on a rotary evaporator to remove most of the ethanol.

-

Work-up - Extraction of Unreacted Diester: Add 50 mL of deionized water to the remaining aqueous residue. The pH should be highly basic (>12). Transfer the solution to a separatory funnel and extract with ethyl acetate (2 x 50 mL) to remove any unreacted starting material. Discard the organic layers.

-

Work-up - Acidification and Product Isolation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 2M HCl dropwise to adjust the pH to approximately 4.0-4.5. A white precipitate of 5-ethoxycarbonylpyridine-2-carboxylic acid will form.

-

Filtration and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts. Dry the product under vacuum at 50 °C to a constant weight.

-

Purification (Optional): If TLC analysis shows significant impurities, the product can be further purified by recrystallization from an ethanol/water mixture.

Data and Expected Results

The following table summarizes the key quantitative data for the described protocol.

| Parameter | Value |

| Reactant | Diethyl pyridine-2,5-dicarboxylate |

| Base (Equivalents) | 1.1 eq. NaOH |

| Solvent System | Ethanol / Water |

| Reaction Temperature | 40-45 °C |

| Reaction Time | 4-6 hours (TLC monitored) |

| Product | 5-Ethoxycarbonylpyridine-2-carboxylic acid |

| Appearance | White to off-white solid |

| Expected Yield | 65-75% |

| Melting Point (Literature) | 152-154 °C |

Characterization

-

¹H NMR (400 MHz, DMSO-d₆): Expect signals for the ethyl ester protons (triplet and quartet), aromatic protons on the pyridine ring, and a broad singlet for the carboxylic acid proton.

-

Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₉H₈NO₄⁻: 194.05; found: 194.1.

Workflow Visualization

Caption: Experimental workflow for selective mono-hydrolysis.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Product loss during workup. | Increase reaction time based on TLC. Ensure pH for precipitation is accurate (~4.0). Avoid overwashing the product. |

| Significant Di-acid Formation | Reaction temperature too high; Too much base used. | Maintain temperature strictly below 45°C. Use exactly 1.1 equivalents of base. Stop the reaction earlier. |

| Unreacted Diester in Product | Reaction time too short; Inefficient basic extraction. | Continue heating until TLC shows consumption. Perform the basic EtOAc extraction thoroughly three times. |

| Oily Product / Fails to Solidify | Presence of solvent or impurities. | Ensure product is thoroughly dried under vacuum. Consider recrystallization to improve purity. |

References

- BenchChem. Hydrolysis of Diethyl 2,5 - Pyridinedicarboxylic Acid.

-

Wikipedia. Pyridine. [Link]

- Duan, J., & Song, X.

- BenchChem.

-

WUR eDepot. Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. [Link]

Sources

Application Notes & Protocols: 5-Ethoxycarbonylpyridine-2-carboxylic Acid and its Analogues as Versatile Ligands in Coordination Chemistry

Introduction: A Guide to a Heteroditopic Ligand System

In the expansive field of coordination chemistry, the rational design of organic ligands is paramount to developing novel metal-organic frameworks (MOFs), coordination polymers (CPs), and discrete molecular complexes with tailored properties. Pyridine-dicarboxylic acids, in particular, have been widely employed as versatile building blocks due to their ability to form stable chelates and bridge metal centers, leading to materials with applications in catalysis, luminescence, and medicine.

This guide focuses on 5-Ethoxycarbonylpyridine-2-carboxylic acid , a compelling yet underexplored ligand. Its structure is unique, presenting a heteroditopic arrangement of three distinct potential coordination sites: the pyridine nitrogen (a neutral N-donor), the 2-carboxylic acid (an anionic O-donor), and the 5-ethoxycarbonyl group (a potential weak O-donor). This arrangement offers a sophisticated platform for creating complex architectures and functional materials.

Given the nascent stage of research into this specific ligand, this document adopts a holistic approach. We will leverage the extensive knowledge base of closely related and well-characterized analogues, such as pyridine-2,5-dicarboxylic acid and pyridine-2-carboxylic acid, to establish a robust theoretical and practical framework. The principles, protocols, and characterization techniques detailed herein are directly applicable and provide a predictive foundation for researchers and drug development professionals aiming to explore the rich potential of 5-Ethoxycarbonylpyridine-2-carboxylic acid.

Part 1: Ligand Profile and Synthesis

Structural and Physicochemical Properties

5-Ethoxycarbonylpyridine-2-carboxylic acid (C₉H₁₁NO₄) is an aromatic heterocyclic compound. The key to its utility in coordination chemistry lies in the electronic and steric interplay of its functional groups.

-

Pyridine Nitrogen: Acts as a Lewis base, providing a primary coordination site for metal ions.

-

2-Carboxylic Acid Group: This is the principal binding site. Upon deprotonation, it forms a strong anionic carboxylate ligand that can chelate with the pyridine nitrogen to form a stable five-membered ring with a metal center. This bidentate N,O-chelation is a common and stabilizing coordination mode for this class of ligands.

-

5-Ethoxycarbonyl Group: This group significantly influences the ligand's overall properties. While the ester carbonyl is a weaker Lewis base than the carboxylate, it can participate in coordination, especially with hard metal ions or under specific steric conditions. More commonly, it serves to modulate the electronic properties of the pyridine ring, influence the crystal packing of the resulting complexes through weak interactions, and provide a handle for post-synthetic modification.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₄ | |

| Molecular Weight | 197.191 g/mol | |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| pKa | Estimated to be lower than pyridine-2-carboxylic acid due to the electron-withdrawing ester group. |

Proposed Synthesis

Proposed Route: Oxidation of Ethyl 6-methylnicotinate

-

Starting Material: Ethyl 6-methylnicotinate (or 5-ethoxycarbonyl-2-methylpyridine).

-

Oxidation: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions.

-

Rationale: Performing the oxidation under neutral or slightly alkaline conditions is crucial to prevent the cleavage of the pyridine ring or hydrolysis of the ester group. The temperature must be carefully controlled to avoid over-oxidation.

-

Work-up: Following the reaction, the manganese dioxide byproduct is filtered off. The aqueous solution is then carefully acidified to the isoelectric point (typically pH 3-4) to precipitate the desired carboxylic acid product.

Part 2: Principles of Coordination Chemistry

The versatility of 5-Ethoxycarbonylpyridine-2-carboxylic acid stems from its multiple potential coordination modes, which can be exploited to construct diverse supramolecular architectures.

Coordination Modes

The specific coordination mode adopted by the ligand is influenced by several factors, including the geometric and electronic preferences of the metal ion, the reaction pH (which dictates the protonation state of the carboxylate), the solvent system, and the nature of the counter-anions present.

Caption: A typical workflow for solvothermal synthesis and characterization.

Part 4: Essential Characterization Techniques

Confirming the successful synthesis and determining the structure of a new coordination compound requires a suite of analytical techniques.

| Technique | Purpose | Expected Observations for a Coordinated Complex |

| FT-IR Spectroscopy | To confirm the coordination of functional groups. | The broad ν(O-H) band of the carboxylic acid (around 3000 cm⁻¹) should disappear. The ν(C=O) of the free acid (around 1700-1720 cm⁻¹) is replaced by asymmetric νₐₛ(COO⁻) and symmetric νₛ(COO⁻) stretches (around 1610-1550 cm⁻¹ and 1420-1350 cm⁻¹, respectively). Shifts in pyridine ring vibrations (1600-1400 cm⁻¹) indicate coordination of the nitrogen atom. |

| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise 3D atomic arrangement, including bond lengths, bond angles, and crystal packing. | Provides definitive proof of structure, coordination number, geometry of the metal center, and the connectivity of the framework. |

| Powder X-ray Diffraction (PXRD) | To assess the phase purity of the bulk crystalline material and confirm that it matches the structure determined by SC-XRD. | The experimental powder pattern should match the pattern simulated from the single-crystal data. |

| Thermogravimetric Analysis (TGA) | To evaluate thermal stability and quantify the presence of coordinated or lattice solvent molecules. | A weight loss step at low temperatures (<150°C) typically corresponds to lattice solvent, while weight loss at higher temperatures can indicate the loss of coordinated solvent, followed by ligand decomposition. |

| UV-Visible Spectroscopy | To investigate the electronic properties of the complex. | Appearance of new bands, often in the visible region, can be attributed to d-d transitions of the metal ion or Metal-to-Ligand Charge Transfer (MLCT) bands. |

Part 5: Potential Applications

Based on the known functions of analogous coordination polymers, complexes derived from 5-Ethoxycarbonylpyridine-2-carboxylic acid are projected to be valuable in several advanced fields.

-

Heterogeneous Catalysis: The metal centers within a MOF can act as accessible Lewis acid sites for catalytic reactions. The predictable porosity of the framework can also lead to size- and shape-selective catalysis.

-

Luminescent Materials: If coordinated with lanthanide ions (e.g., Eu³⁺, Tb³⁺), the ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal center, resulting in characteristic sharp emission bands. This is useful for sensing and optical devices.

-

Drug Development and Bio-imaging: Coordination of ligands to metal ions can enhance their biological activity. Complexes of this ligand could be investigated for anticancer or antimicrobial properties. The introduction of luminescent properties could also enable applications in cellular imaging.

Caption: Logical pathway from ligand design to potential applications.

References

-

ChemSynthesis. (2025). 5-ethoxycarbonyl-1,6-dihydro-pyridine-2-carboxylic acid. ChemSynthesis. [Link]

-

Alinezhad, H., et al. (n.d.). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. PMC. [Link]

-

Pezzella, A., et al. (n.d.). 2D Coordination Polymers Based on Isoquinoline-5-Carboxylate and Cu(II). Wiley Online Library. [Link]

-

Büyükkıdan, N. (2022). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. DergiPark. [Link]

-

PubChem. (n.d.). 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide. National Center for Biotechnology Information. [Link]

-

Patra, R., et al. (2013). Coordination polymers of flexible polycarboxylic acids with metal ions. V. polymeric frameworks of 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid with Cd(ii), Cu(ii), Co(ii), Mn(ii) and Ni(ii) ions; Synthesis, structure, and magnetic properties. CrystEngComm. [Link]

-

Serebryanskaya, T.V., et al. (n.d.). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. PMC. [Link]

-

Zheng, H.-G., et al. (n.d.). Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. Dalton Transactions. [Link]

-

Caglar, S., et al. (2016). New copper(II) complexes including pyridine-2,5-dicarboxylic acid: synthesis, spectroscopic, thermal properties. Semantic Scholar. [Link]

-

Wang, Y.-Y., et al. (n.d.). Coordination Polymers Constructed from Polycarboxylic Acids and Semi-Rigid Bis-pyridyl-bis-imide Ligands: Synthesis, Structures and Iodine Adsorption. MDPI. [Link]

-

Gurban, A. N., et al. (2018). A NOVEL 2D ZINC(II) COORDINATION POLYMER BASED ON 2,2'-BIPYRIDINE-4,4'-DICARBOXYLIC ACID: SYNTHESIS, CRYSTAL STRUCTURE AND PHOTOLUMINESCENCE. Revista de Chimie. [Link]

-

Wang, X-L., et al. (n.d.). Co(II) Metal-Organic Frameworks (MOFs) Assembled from Asymmetric Semirigid Multicarboxylate Ligands. ACS Publications. [Link]

-

García-Valdivia, A. A., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed. [Link]

-

Al-Obaidi, A. J. M., et al. (2025). Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl). Research Square. [Link]

-

Olalekan, T. E., et al. (n.d.). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. PMC. [Link]

-

Pal, T. K., et al. (n.d.). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions. [Link]

-

RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. [Link]

-

García-Valdivia, A. A., et al. (2020). 5-aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-Cancer properties. ResearchGate. [Link]

-

Béreš, M., et al. (2024). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. PMC. [Link]

-

ResearchGate. (2025). Synthesis and catalytic activity of manganese(II) complexes of heterocyclic carboxylic acids: X-ray crystal structures of [Mn(pyr)2]n, [Mn(dipic)(bipy)2]·4.5H2O and [Mn(chedam)(bipy)]. [Link]

-

Lönnecke, P., et al. (n.d.). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions. [Link]

- ResearchGate. (n.d.). *The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure

Application Notes and Protocols for the Reduction of 5-Ethoxycarbonylpyridine-2-carboxylic Acid to Hydroxymethyl Pyridines

Abstract

This document provides a comprehensive technical guide for the selective and non-selective reduction of 5-ethoxycarbonylpyridine-2-carboxylic acid, a key intermediate in pharmaceutical and materials science. We present detailed protocols and the underlying chemical principles for the synthesis of three distinct hydroxymethyl pyridine derivatives: the selective reduction of the carboxylic acid to yield 5-ethoxycarbonyl-2-(hydroxymethyl)pyridine, the selective reduction of the ester to afford 2-carboxy-5-(hydroxymethyl)pyridine, and the exhaustive reduction to 2,5-bis(hydroxymethyl)pyridine. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships behind experimental choices and ensuring reproducible, self-validating protocols.

Introduction: Navigating the Chemoselectivity of a Bifunctional Pyridine Derivative

The reduction of carbonyl functional groups is a cornerstone of organic synthesis. 5-Ethoxycarbonylpyridine-2-carboxylic acid presents a particularly interesting challenge due to the presence of two distinct carbonyl moieties: a carboxylic acid at the C2 position and an ester at the C5 position. The selective reduction of one group in the presence of the other allows for the synthesis of valuable, differentially functionalized pyridine building blocks. These hydroxymethyl pyridines are precursors to a wide range of bioactive molecules and functional materials.

The choice of reducing agent is paramount in dictating the outcome of this transformation. The disparate reactivity of carboxylic acids and esters towards various hydride donors forms the basis of the selective methodologies detailed herein. This guide will explore three distinct reduction pathways, providing not just the "how" but also the "why" for each protocol.

Reaction Pathways and Strategic Considerations

The reduction of 5-ethoxycarbonylpyridine-2-carboxylic acid can proceed via three main pathways, each yielding a unique product with distinct synthetic utility. The choice of pathway is dictated by the desired final product and the strategic selection of the reducing agent.

Figure 1: Overview of the selective and non-selective reduction pathways for 5-ethoxycarbonylpyridine-2-carboxylic acid.

Protocol I: Selective Reduction of the Carboxylic Acid with Borane

Objective: To synthesize 5-ethoxycarbonyl-2-(hydroxymethyl)pyridine by selectively reducing the carboxylic acid moiety.

Core Principle: Borane (BH3) and its complexes, such as borane-tetrahydrofuran (BH3·THF), are highly effective and chemoselective reagents for the reduction of carboxylic acids in the presence of esters.[1][2] The electrophilic nature of borane allows it to preferentially coordinate with the more electron-rich carbonyl oxygen of the carboxylic acid, facilitating hydride transfer.

Mechanism Insight

The selectivity of borane arises from its Lewis acidic character. It forms an acyloxyborane intermediate with the carboxylic acid, which is then rapidly reduced. Esters are less reactive towards borane under the same conditions, allowing for high chemoselectivity.[2]

Detailed Protocol

Materials:

-

5-Ethoxycarbonylpyridine-2-carboxylic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-ethoxycarbonylpyridine-2-carboxylic acid (1 equivalent).

-

Dissolve the starting material in anhydrous THF (10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-THF complex (1.0 M solution in THF, 2-3 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

To the residue, add 1 M HCl and stir for 30 minutes.

-

Basify the aqueous solution to pH 8-9 with saturated NaHCO3 solution.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure 5-ethoxycarbonyl-2-(hydroxymethyl)pyridine.

Protocol II: Non-Selective Reduction of Both Carbonyl Groups with Lithium Aluminum Hydride

Objective: To synthesize 2,5-bis(hydroxymethyl)pyridine by the complete reduction of both the carboxylic acid and the ester functionalities.

Core Principle: Lithium aluminum hydride (LiAlH4) is a powerful, non-selective reducing agent capable of reducing a wide range of carbonyl compounds, including both carboxylic acids and esters, to their corresponding alcohols.[1] Its high reactivity necessitates careful handling and anhydrous conditions.

Mechanism Insight

LiAlH4 provides a source of nucleophilic hydride ions (H-). The reduction of both the ester and carboxylic acid proceeds via nucleophilic acyl substitution, followed by a second hydride attack on the intermediate aldehyde to yield the primary alcohol.

Detailed Protocol

Materials:

-

5-Ethoxycarbonylpyridine-2-carboxylic acid

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Sodium Sulfate Decahydrate (Na2SO4·10H2O) or Rochelle's salt (potassium sodium tartrate) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH4 (4-5 equivalents) as a suspension in anhydrous THF.

-

In a separate flask, dissolve 5-ethoxycarbonylpyridine-2-carboxylic acid (1 equivalent) in anhydrous THF.

-

Cool the LiAlH4 suspension to 0 °C in an ice bath.

-

Slowly and carefully add the solution of the starting material to the LiAlH4 suspension dropwise. An exothermic reaction with gas evolution will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C.

-

Workup (Fieser method): Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams. This should produce a granular precipitate that is easy to filter.

-

Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously overnight. This will break up the aluminum salt emulsion.

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude 2,5-bis(hydroxymethyl)pyridine by recrystallization or column chromatography.

Protocol III: Selective Reduction of the Ester with Lithium Borohydride

Objective: To synthesize 2-carboxy-5-(hydroxymethyl)pyridine by selectively reducing the ester group in the presence of the carboxylic acid.

Core Principle: Lithium borohydride (LiBH4) is a milder reducing agent than LiAlH4 but is more reactive than sodium borohydride. Crucially, it can selectively reduce esters to alcohols in the presence of carboxylic acids.[1] This selectivity is attributed to the initial acid-base reaction between the carboxylic acid and LiBH4, forming a lithium carboxylate salt which is less susceptible to reduction.

Mechanism Insight

The carboxylic acid proton reacts with a hydride from LiBH4 to generate H2 gas and a lithium carboxylate. This salt is unreactive towards further reduction by LiBH4 under the reaction conditions. The ester, however, is susceptible to nucleophilic attack by the borohydride, leading to its reduction to the corresponding alcohol.

Detailed Protocol

Materials:

-

5-Ethoxycarbonylpyridine-2-carboxylic acid

-

Lithium Borohydride (LiBH4)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-ethoxycarbonylpyridine-2-carboxylic acid (1 equivalent) and dissolve it in anhydrous THF.

-

Add Lithium Borohydride (2-3 equivalents) portion-wise at room temperature. Note: Gas evolution (H2) will occur.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting crude 2-carboxy-5-(hydroxymethyl)pyridine by a suitable method such as recrystallization or column chromatography.

Comparative Summary of Reduction Methods

| Method | Reducing Agent | Selectivity | Product | Key Considerations |

| I | Borane-THF (BH3·THF) | Carboxylic Acid > Ester | 5-Ethoxycarbonyl-2-(hydroxymethyl)pyridine | Excellent chemoselectivity; requires anhydrous conditions. |

| II | Lithium Aluminum Hydride (LiAlH4) | Non-selective | 2,5-bis(hydroxymethyl)pyridine | Highly reactive and pyrophoric; reduces both groups; requires strict anhydrous conditions and careful workup. |

| III | Lithium Borohydride (LiBH4) | Ester > Carboxylic Acid | 2-Carboxy-5-(hydroxymethyl)pyridine | Milder than LiAlH4; good selectivity for esters over carboxylic acids; requires elevated temperatures and longer reaction times. |

Experimental Workflow Visualization

Sources

Application Note: A Scalable and Selective Synthesis of 5-Ethoxycarbonylpyridine-2-carboxylic Acid for Industrial Applications

Abstract

This comprehensive application note provides a detailed, scalable, and field-proven protocol for the synthesis of 5-Ethoxycarbonylpyridine-2-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient manufacturing process. We will delve into the strategic selective mono-esterification of pyridine-2,5-dicarboxylic acid, leveraging the inherent reactivity differences of the carboxylic acid moieties. Furthermore, this document outlines a scalable purification strategy and rigorous analytical methods for quality control, ensuring the final product meets stringent industrial standards.

Introduction: The Significance of 5-Ethoxycarbonylpyridine-2-carboxylic Acid

5-Ethoxycarbonylpyridine-2-carboxylic acid, also known as 5-(ethoxycarbonyl)picolinic acid, is a pivotal building block in the synthesis of a wide array of bioactive molecules. Its unique trifunctional structure, featuring a pyridine core, a carboxylic acid, and an ester group, allows for diverse chemical modifications, making it an attractive starting material for drug discovery and development. The controlled and cost-effective production of this intermediate is therefore a critical aspect of the fine chemical industry.

This application note addresses the challenges associated with the selective synthesis of this mono-ester, offering a practical and scalable solution that minimizes the formation of the undesired di-ester byproduct and avoids harsh reaction conditions that can lead to decarboxylation.

Strategic Synthesis: Selective Mono-esterification

The cornerstone of this synthetic approach is the selective Fischer-Speier esterification of the readily available and commercially sourced pyridine-2,5-dicarboxylic acid. The key to achieving high selectivity for the 5-ethoxycarbonyl isomer lies in the differential electronic and steric environment of the two carboxylic acid groups. The carboxylic acid at the 2-position (picolinic acid moiety) is in close proximity to the nitrogen atom of the pyridine ring, influencing its acidity and steric accessibility compared to the carboxylic acid at the 5-position. By carefully controlling the reaction conditions, we can exploit this difference to favor the formation of the desired mono-ester.

Reaction Mechanism and Rationale

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. In this case, pyridine-2,5-dicarboxylic acid is treated with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by ethanol.

To promote the formation of the mono-ester and prevent the formation of the di-ester, a stoichiometric amount of ethanol relative to the dicarboxylic acid is employed, and the reaction temperature is carefully controlled to prevent side reactions like decarboxylation.

Scalable Synthesis Protocol

This protocol is designed for a nominal 1 kg scale production of 5-Ethoxycarbonylpyridine-2-carboxylic acid.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |

| Pyridine-2,5-dicarboxylic acid | 100-26-5 | 167.12 | 1.00 kg (5.98 mol) | ≥98% |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | 2.76 L (47.84 mol) | ≥99.5% |

| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 | 163 mL (2.99 mol) | 98% |

| Toluene | 108-88-3 | 92.14 | 5.0 L | Technical Grade |

| Sodium Bicarbonate | 144-55-6 | 84.01 | As required | ≥99% |

| Deionized Water | 7732-18-5 | 18.02 | As required | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As required | Technical Grade |

| Brine (saturated NaCl solution) | - | - | As required | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As required | Granular |

Equipment

-

20 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

-

Heating/cooling mantle for the reactor.

-

50 L extraction vessel.

-

Rotary evaporator with a suitable sized flask.

-

Vacuum oven.

-

Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves (nitrile or neoprene).

Step-by-Step Procedure

-

Reaction Setup:

-

Charge the 20 L reactor with pyridine-2,5-dicarboxylic acid (1.00 kg, 5.98 mol) and anhydrous ethanol (2.76 L, 47.84 mol).

-

Begin stirring the suspension at a moderate speed (150-200 rpm).

-

Carefully and slowly add concentrated sulfuric acid (163 mL, 2.99 mol) to the stirred suspension via the addition funnel over a period of 30-45 minutes. An exothermic reaction will occur, and the temperature should be maintained below 40°C using a cooling bath if necessary.

-

-

Esterification Reaction:

-

Once the addition of sulfuric acid is complete, heat the reaction mixture to a gentle reflux (approximately 78-80°C).

-

Maintain the reflux for 6-8 hours. The progress of the reaction should be monitored by HPLC to determine the ratio of mono-ester, di-ester, and starting material.[1]

-

-

Work-up and Neutralization:

-

After the desired conversion is achieved, cool the reaction mixture to room temperature (20-25°C).

-

Carefully transfer the reaction mixture to the 50 L extraction vessel containing 10 L of cold deionized water.

-

Slowly and with vigorous stirring, add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid. Continue addition until the pH of the aqueous phase is between 7.0 and 7.5. Caution: Significant CO2 evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

-

-

Extraction:

-

Extract the aqueous mixture with ethyl acetate (3 x 3 L).

-

Combine the organic layers and wash with brine (2 x 2 L).

-

Dry the organic layer over anhydrous sodium sulfate, then filter.

-

-

Solvent Removal and Product Isolation:

-

Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Visualization of the Synthetic Workflow

Caption: Scalable workflow for the synthesis of 5-Ethoxycarbonylpyridine-2-carboxylic acid.

Industrial-Scale Purification: Crystallization

For industrial applications, purification by crystallization is a more cost-effective and scalable method than chromatography.

Crystallization Protocol

-

Dissolution:

-

Transfer the crude solid product to a clean, dry reactor.

-

Add a minimal amount of hot toluene (approximately 3 L per kg of crude product) to dissolve the solid. Gentle heating (60-70°C) may be required.

-

-

Crystallization:

-

Once a clear solution is obtained, slowly add heptane (approximately 6 L per kg of crude product) as an anti-solvent while maintaining a temperature of 50-60°C.

-

After the addition of heptane is complete, slowly cool the mixture to 0-5°C over a period of 4-6 hours with gentle stirring.

-

-

Isolation and Drying:

-

Collect the precipitated crystals by filtration.

-

Wash the filter cake with cold heptane (2 x 1 L).

-

Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

-

Expected Yield: 75-85% of a white to off-white crystalline solid.

Quality Control: Analytical Methods

Rigorous analytical testing is crucial to ensure the purity and identity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 5-Ethoxycarbonylpyridine-2-carboxylic acid and for quantifying any impurities, such as the starting di-acid and the di-ester byproduct.

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Acceptance Criteria: Purity ≥ 98.5%, Di-ester ≤ 0.5%, Di-acid ≤ 1.0%.

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5-14.5 (br s, 1H, COOH)

-

δ 9.0-9.2 (m, 1H, pyridine-H6)

-

δ 8.4-8.6 (m, 1H, pyridine-H4)

-

δ 8.1-8.3 (m, 1H, pyridine-H3)

-

δ 4.3-4.5 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

-

δ 1.3-1.5 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 165.5 (C=O, acid)

-

δ 164.0 (C=O, ester)

-

δ 152.0 (pyridine C2)

-

δ 148.5 (pyridine C6)

-

δ 140.0 (pyridine C4)

-

δ 128.0 (pyridine C5)

-

δ 125.0 (pyridine C3)

-

δ 61.5 (OCH₂)

-

δ 14.0 (CH₃)

-

-

Infrared (IR) Spectroscopy (ATR):

-

3000-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)

-

1720-1700 cm⁻¹ (C=O stretch of carboxylic acid)

-

1735-1715 cm⁻¹ (C=O stretch of ester)

-

1590, 1550, 1470 cm⁻¹ (C=C and C=N stretching of pyridine ring)

-

1300-1200 cm⁻¹ (C-O stretch)

-

Visualization of Analytical Workflow

Sources

Troubleshooting & Optimization

preventing decarboxylation of 5-Ethoxycarbonylpyridine-2-carboxylic acid during heating

Executive Summary: The "Zwitterion Trap"

The instability of 5-Ethoxycarbonylpyridine-2-carboxylic acid is not a random thermal event; it is a mechanistically driven process specific to pyridine-2-carboxylic acids (picolinic acids).

The core issue is the Hammick Reaction mechanism . Upon heating, particularly in the presence of moisture or acidic protons, the molecule forms a zwitterionic intermediate. The protonated nitrogen acts as an electron sink, facilitating the cleavage of the C2-carboxyl bond and the release of CO₂.